Cas no 1061673-00-4 (Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-)
![Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- structure](https://ja.kuujia.com/scimg/cas/1061673-00-4x500.png)
Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-
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- インチ: 1S/C12H12N2O2/c1-8(2)11-13-14-12(16-11)10-5-3-9(7-15)4-6-10/h3-8H,1-2H3
- InChIKey: RJXMEQGYJPFEMA-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(C2=NN=C(C(C)C)O2)C=C1
じっけんとくせい
- 密度みつど: 1.164±0.06 g/cm3(Predicted)
- Boiling Point: 367.0±44.0 °C(Predicted)
- 酸度系数(pKa): -4.30±0.32(Predicted)
Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745582-1.0g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 1.0g |
$1299.0 | 2024-05-23 | |
Enamine | EN300-745582-2.5g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 2.5g |
$2548.0 | 2024-05-23 | |
Enamine | EN300-745582-0.5g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 0.5g |
$1247.0 | 2024-05-23 | |
Enamine | EN300-745582-0.25g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 0.25g |
$1196.0 | 2024-05-23 | |
Enamine | EN300-745582-5.0g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 5.0g |
$3770.0 | 2024-05-23 | |
Enamine | EN300-745582-0.05g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 0.05g |
$1091.0 | 2024-05-23 | |
Enamine | EN300-745582-0.1g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 0.1g |
$1144.0 | 2024-05-23 | |
Enamine | EN300-745582-10.0g |
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
1061673-00-4 | 95% | 10.0g |
$5590.0 | 2024-05-23 |
Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]-に関する追加情報
Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]
Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl] is a highly specialized organic compound with the CAS number 1061673-00-4. This compound is a derivative of benzaldehyde, a well-known aromatic aldehyde with a wide range of applications in the chemical and pharmaceutical industries. The presence of the 1,3,4-oxadiazole ring in its structure introduces unique electronic and steric properties, making it a valuable molecule for various research and industrial purposes.
The benzaldehyde moiety in this compound serves as a versatile platform for further chemical modifications. The substitution at the para position with the 5-(1-methylethyl)-1,3,4-oxadiazol-2-yl group enhances its reactivity and selectivity in various chemical reactions. This makes it an ideal candidate for exploring novel synthetic pathways and applications in drug discovery and material science.
Recent studies have highlighted the potential of Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl] as a building block in the synthesis of bioactive molecules. Researchers have demonstrated its ability to participate in click chemistry reactions, which are highly efficient and selective methods for constructing complex molecular architectures. These findings underscore its importance in modern medicinal chemistry.
In addition to its role in drug discovery, this compound has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. For instance, studies have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl] involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the oxadiazole ring through cyclization reactions and subsequent functionalization to introduce the benzaldehyde group. These methods ensure high yields and excellent purity of the final product.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Research indicates that it exhibits low toxicity to aquatic organisms under controlled conditions. This makes it a sustainable choice for industrial applications where environmental impact is a critical consideration.
Furthermore, Benzaldehyde derivatives have been extensively studied for their role in flavor and fragrance industries. The substitution pattern on the benzene ring significantly influences its olfactory properties. In this case, the presence of the oxadiazole group imparts unique aromatic characteristics that could be exploited for developing novel fragrance compounds.
The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the oxadiazole ring introduces electron-withdrawing effects that enhance the electrophilicity of the benzaldehyde group. This understanding has facilitated the design of more efficient synthetic routes and reaction conditions.
In conclusion, Benzaldehyde, 4-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl] is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and uses for this molecule
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